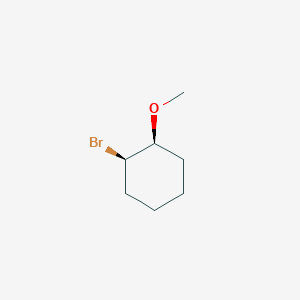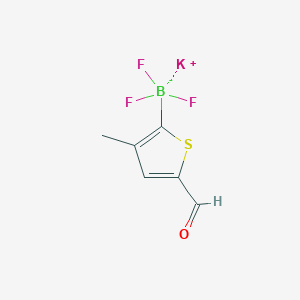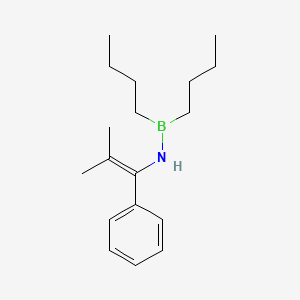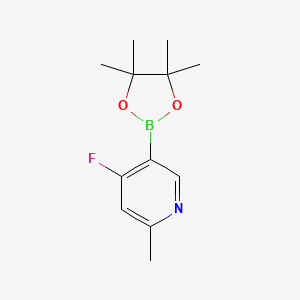
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. This compound is known for its role as an excipient in vaccines, particularly in the development of COVID-19 vaccines and drug delivery systems for gene therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate involves multiple steps, starting with the preparation of the nonadecanedioic acid backbone. The key steps include:
Esterification: Nonadecanedioic acid is esterified with 2-butyloctanol to form the bis(2-butyloctyl) ester.
Amidation: The ester is then reacted with N-(3-(dimethylamino)propyl)-2-ethylheptanamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity. The process may involve:
Catalysts: Use of acid or base catalysts to accelerate the esterification and amidation reactions.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate has several scientific research applications:
Vaccine Development: Used as an excipient in the formulation of vaccines, including COVID-19 vaccines
Gene Therapy: Utilized in the delivery of gene therapy drugs, enhancing the stability and delivery efficiency of therapeutic agents
Drug Delivery Systems: Employed in the development of lipid nanoparticles for targeted drug delivery.
作用機序
The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate exerts its effects involves:
Molecular Targets: The compound interacts with cellular membranes, facilitating the delivery of therapeutic agents into cells.
Pathways Involved: It enhances the stability and bioavailability of drugs by forming stable complexes with therapeutic agents, allowing for efficient delivery and release within target cells.
類似化合物との比較
Similar Compounds
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: A similar compound with slight variations in the amide group.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)octadecanedioate: Another similar compound with a different backbone structure.
Uniqueness
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is unique due to its specific structure, which provides optimal properties for use as an excipient in vaccines and gene therapy. Its ability to form stable complexes with therapeutic agents and enhance their delivery efficiency sets it apart from other similar compounds.
特性
分子式 |
C57H112N2O5 |
|---|---|
分子量 |
905.5 g/mol |
IUPAC名 |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-(2-ethylheptanoyl)amino]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-9-15-20-31-40-51(38-18-12-4)49-63-55(60)45-35-28-24-22-26-33-43-54(59(48-37-47-58(7)8)57(62)53(14-6)42-30-17-11-3)44-34-27-23-25-29-36-46-56(61)64-50-52(39-19-13-5)41-32-21-16-10-2/h51-54H,9-50H2,1-8H3 |
InChIキー |
OBLOMQLYESVEMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




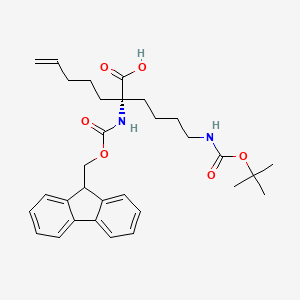

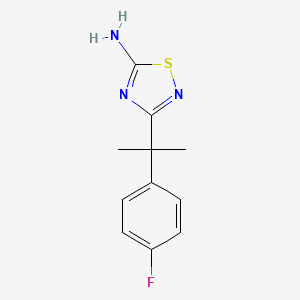
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

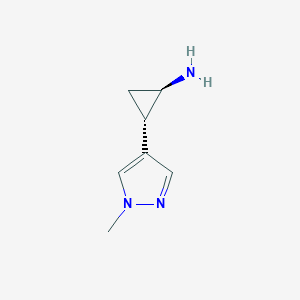
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
